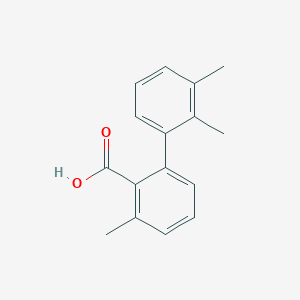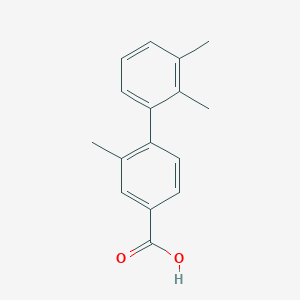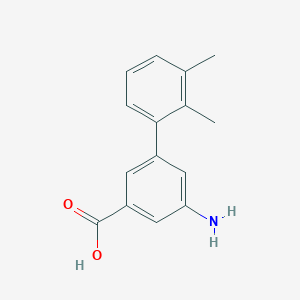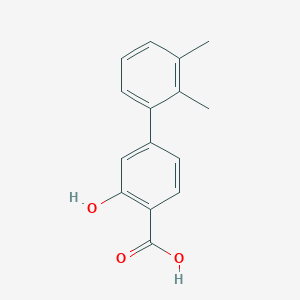
3-(2,3-Dimethylphenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)-5-hydroxybenzoic acid, commonly referred to as 3-DMPHB, is a phenolic acid derivative with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of approximately 140°C and is soluble in water and organic solvents. Due to its unique properties, 3-DMPHB is increasingly being used in a variety of laboratory experiments and research studies.
Applications De Recherche Scientifique
3-DMPHB has a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as quinolines, phenothiazines, and indoles. It is also used as a starting material for the synthesis of biologically active compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of polymers-based materials for drug delivery systems and in the development of novel materials for nanotechnology applications.
Mécanisme D'action
The mechanism of action of 3-DMPHB is not yet fully understood. However, it is believed that the compound binds to specific receptors in the cell membrane, leading to the activation of intracellular signaling pathways. This results in the production of various mediators, such as nitric oxide, which can lead to a variety of physiological changes.
Biochemical and Physiological Effects
3-DMPHB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce oxidative stress. It has also been shown to have anti-cancer properties and to inhibit the growth of certain cancer cell lines. Furthermore, it has been shown to have anti-bacterial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-DMPHB has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. Furthermore, the reaction used to synthesize the compound is simple and yields a product with a purity of 95%. However, the compound is not stable in the presence of light and heat and must be stored in a cool, dark place.
Orientations Futures
The potential applications of 3-DMPHB are vast and there are many possible future directions for research. One potential direction is to further explore the compound’s anti-cancer properties and develop novel therapeutic agents for the treatment of cancer. Additionally, further research could be conducted to explore the compound’s potential to reduce inflammation, improve wound healing, and reduce oxidative stress. Furthermore, the compound could be used in the development of novel materials for nanotechnology applications. Finally, the compound could be used to develop new drug delivery systems for the targeted delivery of drugs to specific cells or tissues.
Méthodes De Synthèse
The synthesis of 3-DMPHB is relatively simple and involves the reaction of 2,3-dimethylphenol with benzoic acid in the presence of a catalyst. The reaction takes place in an inert atmosphere at a temperature of 100°C and yields a product with a purity of 95%. The reaction is shown in the following equation:
2,3-Dimethylphenol + Benzoic acid → 3-(2,3-Dimethylphenyl)-5-hydroxybenzoic acid
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9-4-3-5-14(10(9)2)11-6-12(15(17)18)8-13(16)7-11/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJRLNIKVOYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688932 |
Source


|
| Record name | 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258636-43-9 |
Source


|
| Record name | 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














